N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a piperazine ring, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a phenyl halide to form 4-phenylpiperazine.
Alkylation: The 4-phenylpiperazine is then alkylated with a suitable alkyl halide to introduce the propyl chain.
Acylation: The final step involves the acylation of the alkylated product with thiophene-2-acetic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperazine ring or the thiophene ring.
Substitution: The phenyl group or the thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can lead to partially or fully reduced derivatives.
Scientific Research Applications
N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide: shares similarities with other piperazine derivatives and thiophene-containing compounds.
4-Phenylpiperazine: A simpler analog that lacks the thiophene and acetamide groups.
Thiophene-2-acetic acid: A related compound that contains the thiophene ring and acetic acid moiety.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the piperazine and thiophene rings, along with the phenyl group, allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(16-18-8-4-15-24-18)20-9-5-10-21-11-13-22(14-12-21)17-6-2-1-3-7-17/h1-4,6-8,15H,5,9-14,16H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIRDBKMWVTWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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